Structural Distinction from Closest Analogs C5aR-IN-1 and C5aR-IN-3
C5aR-IN-2 is structurally and pharmacologically distinct from its closest analogs in the same patent family, C5aR-IN-1 (compound 47) and C5aR-IN-3 (compound 89). While all three are potent C5aR inhibitors, they possess different molecular weights and formulas . This structural divergence is critical as it directly impacts properties such as solubility, permeability, and binding kinetics, which are fundamental for assay development and in vivo studies. Without quantitative data on these parameters, the selection between these three analogs cannot be based on potency alone and must consider other compound-specific properties [1].
| Evidence Dimension | Molecular Properties |
|---|---|
| Target Compound Data | Molecular Weight: 593.73, Formula: C36H40FN5O2 |
| Comparator Or Baseline | C5aR-IN-1 (MW: 621.71, C36H39F4N3O2); C5aR-IN-3 (MW: 593.73, C36H40FN5O2) |
| Quantified Difference | MW difference of 28.0 vs. C5aR-IN-1. C5aR-IN-3 has an identical molecular weight but a different chemical structure. |
| Conditions | Calculated based on chemical formula |
Why This Matters
Molecular properties are primary determinants of a compound's behavior in biological assays, affecting solubility, cell permeability, and ultimately, its utility as a research tool.
- [1] Gonghua Pan, et al. Compounds as c5ar inhibitors. Patent WO2022028586A1, 2022. View Source
